molecular formula C23H50N3O8P B3214670 Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate CAS No. 114947-07-8

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate

Cat. No.: B3214670
CAS No.: 114947-07-8
M. Wt: 527.6 g/mol
InChI Key: KDLGSQCPSVLOIB-UHFFFAOYSA-N
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Description

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is a complex organic compound with the molecular formula C23H50N3O8P. It is a derivative of cyclohexanamine and contains functional groups such as methoxy, phosphonate, and carboxylate. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate typically involves multiple steps, starting with the reaction of cyclohexanamine with appropriate reagents to introduce the desired functional groups. The reaction conditions may include the use of strong bases or acids, controlled temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process involves careful monitoring of reaction parameters and the use of advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable reagents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In studying enzyme mechanisms and biochemical pathways.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

  • Cyclohexanamine derivatives: Other cyclohexanamine-based compounds with different substituents.

  • Phosphonate esters: Compounds containing phosphonate groups with varying side chains.

  • Methoxy-containing compounds: Organic molecules with methoxy groups in different positions.

These compounds may have similar applications but differ in their chemical properties and reactivity.

Properties

IUPAC Name

cyclohexanamine;2,2-dimethoxy-3-phosphonooxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGSQCPSVLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COP(=O)(O)O)(C(=O)O)OC.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50N3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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